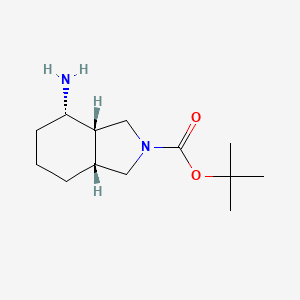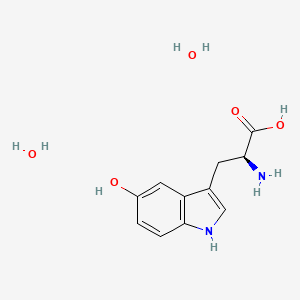
Ergosterol monohydrate
Übersicht
Beschreibung
Ergosterol monohydrate is a naturally occurring sterol found predominantly in fungi, including yeast and mushrooms. It plays a crucial role in maintaining the integrity, fluidity, and permeability of fungal cell membranes. Ergosterol is also a precursor to vitamin D2, making it an important compound in both biological and industrial contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ergosterol can be synthesized through various chemical processes, although it is more commonly extracted from natural sources. The synthetic routes often involve the cyclization of squalene, followed by a series of oxidation and reduction reactions to form the sterol structure .
Industrial Production Methods: Industrial production of ergosterol typically involves the fermentation of yeast or other fungi. The process includes cultivating the fungi in large bioreactors, followed by extraction and purification of ergosterol from the fungal biomass. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Ergosterol undergoes various chemical reactions, including:
Oxidation: Ergosterol can be oxidized to form ergocalciferol (vitamin D2) when exposed to ultraviolet light.
Reduction: Reduction reactions can modify the double bonds in the ergosterol structure.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Ultraviolet light or chemical oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various alkylating agents under controlled conditions.
Major Products:
Ergocalciferol (Vitamin D2): Formed through the oxidation of ergosterol.
Ergosterol derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ergosterol monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
Ergosterol exerts its effects primarily by integrating into fungal cell membranes, where it stabilizes the membrane structure and regulates its fluidity and permeability. It is also a target for antifungal agents, such as azoles, which inhibit ergosterol biosynthesis, leading to disrupted cell membrane integrity and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Cholesterol: Found in animal cells, similar in structure but differs in its side chain and double bond positions.
Stigmasterol: A plant sterol with a similar structure but different biological functions.
Dehydroergosterol: A fluorescent sterol used in research to study membrane dynamics.
Uniqueness: Ergosterol is unique in its role as the principal sterol in fungal cell membranes, making it a critical target for antifungal therapies. Its ability to convert to vitamin D2 under UV light also sets it apart from other sterols .
Ergosterol monohydrate’s diverse applications and unique properties make it a compound of significant interest in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJPWSNXFEUGJ-ZSIKXFQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide;hydrate](/img/structure/B8022514.png)
![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]](/img/structure/B8022527.png)


![3-Pyrrolidin-3-yl-5-trifluoromethyl-[1,2,4]oxadiazole](/img/structure/B8022555.png)
![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine](/img/structure/B8022568.png)




